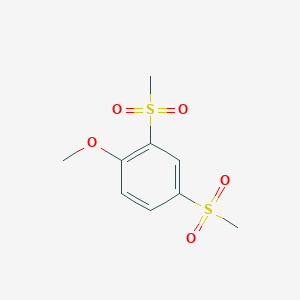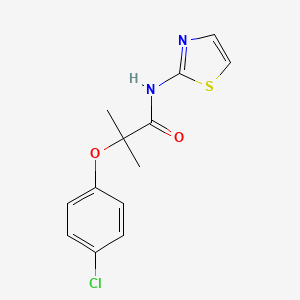![molecular formula C14H10FN3O3S B5847980 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5847980.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide, commonly known as FN-PABA, is a chemical compound that has been widely used in scientific research. FN-PABA is a derivative of para-aminobenzoic acid (PABA) and has been found to have significant biochemical and physiological effects.
作用机制
FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide acts as a competitive inhibitor of DHPS by binding to the active site of the enzyme. This prevents the synthesis of folate, which is essential for the growth and survival of bacteria. The inhibition of DHPS also leads to the accumulation of dihydropteroic acid, which is toxic to bacteria.
Biochemical and Physiological Effects:
FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has also been found to inhibit the growth of certain cancer cells, such as human colon cancer cells.
实验室实验的优点和局限性
One of the advantages of using FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency as an inhibitor of DHPS. This makes it an effective tool for studying the mechanism of action of this enzyme. However, FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is not selective for DHPS and can also inhibit other enzymes that are involved in folate synthesis. This can lead to unwanted side effects and limit its use in certain experiments.
未来方向
There are several future directions for the use of FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in scientific research. One area of interest is the development of new antibiotics that target DHPS. FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide can be used as a starting point for the design of new compounds that are more selective and have fewer side effects. Another area of interest is the use of FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in cancer research. It has been shown to inhibit the growth of certain cancer cells, and further research is needed to explore its potential as a cancer therapy.
Conclusion:
In conclusion, FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of DHPS and has significant biochemical and physiological effects. While it has limitations as a tool for lab experiments, there are several future directions for its use in the development of new antibiotics and cancer therapies.
合成方法
FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide can be synthesized by reacting 2-fluoro-5-nitroaniline with carbon disulfide and then reacting the resulting product with benzoyl chloride. The final product is obtained by recrystallization from ethanol.
科学研究应用
FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research as a tool to study the mechanism of action of certain enzymes. It has been found to be a potent inhibitor of dihydropteroate synthase (DHPS), an enzyme that is essential for the synthesis of folate in bacteria. FN-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has also been used to study the inhibition of sulfonamide antibiotics, which are commonly used to treat bacterial infections.
属性
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-11-7-6-10(18(20)21)8-12(11)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOMEAOLVFYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5847903.png)



![4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5847938.png)

![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5847950.png)
![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5847962.png)
![3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5847966.png)
![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![4-methoxy-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5847973.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5847982.png)

